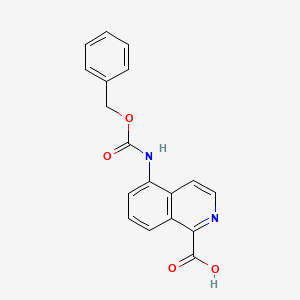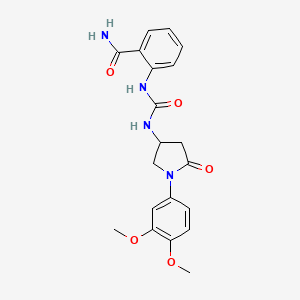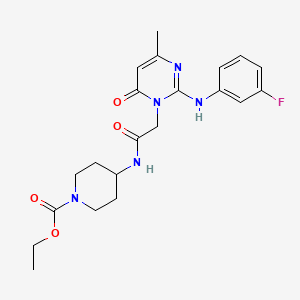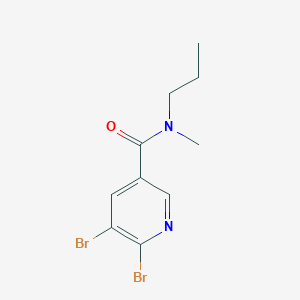
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is a chemical compound with the molecular formula C14H14N2O2S . It is used for research purposes.
Synthesis Analysis
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide or its derivatives has been reported in several studies . For example, one study reported the synthesis of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecular structure of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is represented by the molecular formula C14H14N2O2S .Chemical Reactions Analysis
While specific chemical reactions involving N-(5-acetyl-4-phenylthiazol-2-yl)propionamide are not detailed in the search results, the synthesis of its derivatives involves various chemical reactions .Applications De Recherche Scientifique
Synthesis and Biological Applications
Acetylcholinesterase Inhibitors :
- A study by Zhang et al. (2019) explored derivatives of 4-methoxy-phenylthiazole-2-amine as acetylcholinesterase inhibitors. These compounds, including N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide, were synthesized and tested for their inhibitory activities, demonstrating potential as treatments for conditions like Alzheimer's disease.
Anticancer Agents :
- Research by Tandon et al. (1998) focused on the synthesis and evaluation of N-propionyl-4-S-cysteaminylphenol as an antimelanoma agent. This compound showed cytostatic and cytocidal effects on melanoma cell lines and reduced the growth rate of B16 melanoma tumors in mice.
Antimicrobial and Antifungal Activity :
- A study conducted by Arpaci et al. (2002) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives and evaluated their antimicrobial activity. These compounds showed a broad spectrum of activity against gram-positive, gram-negative bacteria, and the yeast Candida albicans.
Herbicidal Activity :
- Research on N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides by 杨子辉 et al. (2017) demonstrated that these compounds have moderate to excellent herbicidal activity against crabgrass and barnyard grass.
Analgesic Effects :
- A study by Rodriguez-Gaztelumendi et al. (2018) on N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (related to N-(5-acetyl-4-phenylthiazol-2-yl)propionamide) showed that this μ-opioid receptor agonist has analgesic effects in models of neuropathic and abdominal pain.
Chemical Properties and Synthesis Techniques
Synthesis Techniques :
- The study by Godhani et al. (2012) on the synthesis of 1,3,4-oxadiazole derivatives provided insights into the chemical properties and synthesis techniques of related compounds, focusing on the effect of temperature and solvents on ultrasonic velocity and thermodynamic parameters.
Characterization of Derivatives :
- Research by Bacchi et al. (2005) involved the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, providing valuable information on the characterization of these compounds.
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-3-11(18)15-14-16-12(13(19-14)9(2)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQBCJRWHNMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)






![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)

![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)
![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)

